

Physicochemical properties of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-thiazolethiol

Cat. No.: B1281907

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-(4-Bromophenyl)-2-thiazolethiol**

This guide provides a detailed overview of the physicochemical properties, synthesis, and analytical protocols for **4-(4-Bromophenyl)-2-thiazolethiol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

4-(4-Bromophenyl)-2-thiazolethiol is a heterocyclic compound containing a thiazole ring substituted with a bromophenyl group and a thiol group. Its structure is foundational to its chemical reactivity and biological activity.

- IUPAC Name: 4-(4-bromophenyl)-1,3-thiazole-2-thiol
- Synonyms: 4-(p-Bromophenyl)-2-mercaptopthiazole, 2-Mercapto-4-(p-bromophenyl)thiazole, 4-(4'-bromophenyl)-2-mercaptopthiazole[1]
- CAS Number: 2103-95-9[1][2]
- Molecular Formula: C₉H₆BrNS₂[1][2]
- SMILES: Sc1nc(cs1)-c2ccc(Br)cc2[2]
- InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, absorption, and interaction with biological targets. The quantitative data for **4-(4-Bromophenyl)-2-thiazolethiol** are summarized below.

Property	Value	Reference
Molecular Weight	272.18 g/mol	[2][3]
Appearance	Solid	[2][4]
Melting Point	220-224 °C	[1][2][4]
Boiling Point	376.2 °C at 760 mmHg	[1]
Density	1.768 g/cm ³	[1]
Flash Point	181.32 °C	[1]
LogP	3.86130	[1]
Water Solubility	Insoluble	[5]
pKa	3.95 ± 0.10 (Predicted)	[5]

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and for the characterization of the compound.

Synthesis of 4-(4-Bromophenyl)-2-thiazolethiol

The synthesis of 4-aryl-2-thiazolethiols is commonly achieved via the Hantzsch thiazole synthesis. A plausible method involves the reaction of an α -haloketone with a dithiocarbamate.

Materials:

- 2,4'-Dibromoacetophenone
- Ammonium dithiocarbamate

- Ethanol (or a similar suitable solvent)

Procedure:

- Dissolve 2,4'-Dibromoacetophenone in ethanol in a round-bottom flask.
- Add an equimolar amount of ammonium dithiocarbamate to the solution.
- Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified **4-(4-Bromophenyl)-2-thiazolethiol**.

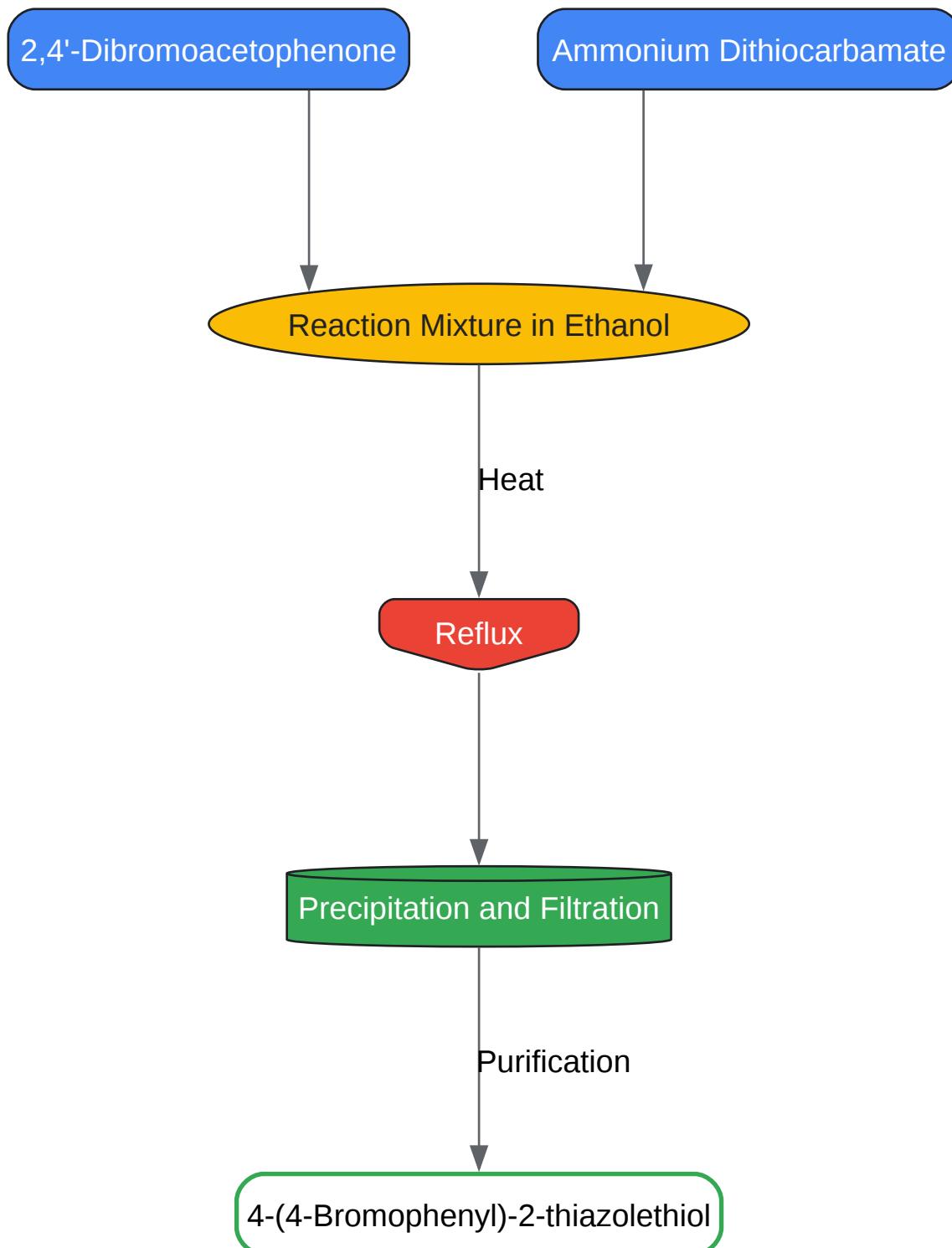
Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Record ¹H NMR and ¹³C NMR spectra.
 - The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the bromophenyl group and a signal for the C-H proton on the thiazole ring.[6]
 - The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the phenyl and thiazole rings.[6]

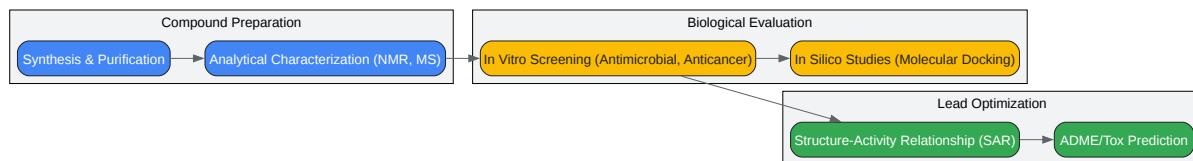
- Mass Spectrometry (MS):
 - Analyze the compound using a mass spectrometer (e.g., ESI-TOF).
 - The resulting spectrum should show a molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the exact mass of the compound (270.91300).^[1] The isotopic pattern characteristic of a bromine-containing compound should also be visible.
- Infrared (IR) Spectroscopy:
 - Prepare a sample (e.g., as a KBr pellet).
 - Record the IR spectrum.
 - Characteristic absorption bands are expected for the C=C and C-H bonds of the aromatic ring, as well as vibrations from the thiazole ring structure.^[6]

Biological Activity and Research Applications


Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.^[7] Derivatives of 4-(4-bromophenyl)thiazole have been specifically investigated for their antimicrobial and anticancer properties.^{[6][8]}

- Antimicrobial Activity: Thiazole compounds have been shown to act against various bacterial and fungal strains.^[8] The mechanism can involve the inhibition of essential biosynthetic pathways in microbes.^[8]
- Anticancer Activity: Several studies have reported the potential of thiazole derivatives as anticancer agents, with activity against cell lines such as the human breast adenocarcinoma cell line (MCF7).^{[6][8]} The presence of a bromophenyl group is often explored to enhance cytotoxic activity.^[7]

The development pipeline for such a compound typically involves synthesis, followed by in vitro screening and in silico studies like molecular docking to understand its interaction with biological targets.


Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of this compound.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis pathway for **4-(4-Bromophenyl)-2-thiazolethiol**.

[Click to download full resolution via product page](#)

Caption: General workflow for screening a novel thiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Bromophenyl)-2-thiazolethiol | CAS#:2103-95-9 | Chemsoc [chemsoc.com]
- 2. 4-(4-Bromophenyl)-2-thiazolethiol 97 2103-95-9 [sigmaaldrich.com]
- 3. 4-(3-Bromophenyl)thiazole-2-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-ブロモフェニル)-2-チアゾールチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-(4-bromophenyl)thiazole CAS#: 2103-94-8 [chemicalbook.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physicochemical properties of 4-(4-Bromophenyl)-2-thiazolethiol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281907#physicochemical-properties-of-4-4-bromophenyl-2-thiazolethiol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com